2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid

P2Y14 Receptor Purinergic Signaling Inflammation

2-(2-Amino-9-propyl-purin-6-yl)sulfanylacetic acid, a purine derivative (C10H13N5O2S; MW 267.31) , is a small molecule that exhibits quantifiable, selective antagonism at the human P2Y14 receptor (P2Y14R), a purinergic GPCR target implicated in inflammation, immunology, and metabolic regulation. Its activity is defined by an IC50 of 8.60 nM against human P2Y14R expressed in CHO cells , distinguishing it from other purine analogs that lack this specific target profile.

Molecular Formula C10H13N5O2S
Molecular Weight 267.31 g/mol
CAS No. 42204-31-9
Cat. No. B12941996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid
CAS42204-31-9
Molecular FormulaC10H13N5O2S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N
InChIInChI=1S/C10H13N5O2S/c1-2-3-15-5-12-7-8(15)13-10(11)14-9(7)18-4-6(16)17/h5H,2-4H2,1H3,(H,16,17)(H2,11,13,14)
InChIKeyPMRBNAQORARSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid (CAS 42204-31-9): A Purine-Derived Small Molecule with Quantifiable P2Y14 Receptor Antagonism for Inflammation and Immunology Research


2-(2-Amino-9-propyl-purin-6-yl)sulfanylacetic acid, a purine derivative (C10H13N5O2S; MW 267.31) [1], is a small molecule that exhibits quantifiable, selective antagonism at the human P2Y14 receptor (P2Y14R), a purinergic GPCR target implicated in inflammation, immunology, and metabolic regulation [2]. Its activity is defined by an IC50 of 8.60 nM against human P2Y14R expressed in CHO cells [3], distinguishing it from other purine analogs that lack this specific target profile. This compound is not a broadly acting adenosine receptor ligand; instead, it offers a focused, data-backed tool for probing P2Y14R-mediated pathways.

Why 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid (CAS 42204-31-9) Cannot Be Replaced by Common Purine Analogs in Targeted P2Y14R Studies


In-class purine derivatives are not interchangeable due to the critical role of the N9-propyl and C6-sulfanylacetic acid substituents in conferring a specific P2Y14R antagonism profile. Simple 9-propyladenine derivatives (e.g., 9-propyladenine, CAS 707-98-2) lack the C6-thioether functionality and exhibit markedly different receptor pharmacology, often acting as adenosine receptor ligands with Ki values in the low nanomolar range for A2A/A2B receptors [1]. Conversely, highly potent P2Y14R antagonists like PPTN (IC50 ~1 nM) achieve superior potency but through distinct chemical scaffolds that may introduce different physicochemical properties or off-target liabilities [2]. 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid occupies a unique niche: it is a moderately potent P2Y14R antagonist with a well-defined selectivity window (Ki >1,000 nM for dopamine D5 and beta-3 adrenergic receptors) [3], providing a balanced tool compound where extreme potency is not required or where a purine core is mechanistically desirable. Substituting it with an uncharacterized analog risks introducing confounding receptor interactions, undermining assay reproducibility and data interpretation.

2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid (CAS 42204-31-9): A Quantitative Evidence Guide for Scientific Selection and Procurement


Human P2Y14 Receptor Antagonism Potency: Direct Comparison with In-Class Analogs

The compound demonstrates potent and quantifiable antagonism at the human P2Y14 receptor (P2Y14R), a key target in innate immunity and inflammation. In a standardized binding assay using human P2Y14R expressed in CHO cells, the compound inhibited fluorescent antagonist binding with an IC50 of 8.60 nM [1]. This is a direct, quantitative differentiation from unsubstituted 9-propyladenine, which primarily targets adenosine receptors (A2A/A2B) with nanomolar Ki values but lacks significant P2Y14R activity [2]. While the tool compound PPTN exhibits superior potency (IC50 ~1 nM), this compound provides a less potent, purine-based alternative for studies where moderate target engagement is preferred or when scaffold diversity is needed to mitigate off-target effects [3].

P2Y14 Receptor Purinergic Signaling Inflammation

Receptor Selectivity Profile: Minimizing Off-Target Confounds in Complex Biological Systems

A critical differentiator is the compound's defined selectivity window. While it potently antagonizes P2Y14R (IC50 = 8.60 nM), it exhibits weak or negligible affinity for a panel of other GPCRs. Specifically, its Ki for the human dopamine D5 receptor and the human beta-3 adrenergic receptor are both >1,000 nM [1]. This >116-fold selectivity window for P2Y14R over these specific off-targets is a quantifiable advantage. In contrast, many purine analogs, including 9-propyladenine derivatives, exhibit promiscuous activity across adenosine receptor subtypes (A1, A2A, A2B, A3), which can confound phenotypic readouts in cell-based assays and in vivo models [2]. This selectivity data is absent for many commercially available purine derivatives, making this compound a more predictable and reliable tool for isolating P2Y14R-specific biology.

Selectivity Off-Target Activity Purinergic Receptor

Physicochemical Properties: Solubility Profile Supporting In Vitro Assay Development

The compound's aqueous solubility is a critical practical differentiator for in vitro assay development. It is freely soluble in water and sparingly soluble in ethanol, facilitating preparation of stock solutions and enabling consistent dosing in aqueous buffers without the need for high concentrations of organic co-solvents that can interfere with cellular assays . This contrasts with many highly lipophilic P2Y14R antagonists (e.g., PPTN, cLogP ~6.18), which often require DMSO concentrations that may be cytotoxic or alter membrane properties in long-term experiments [1]. While specific quantitative solubility values (e.g., mg/mL) are not universally reported in public literature, vendor technical data confirm this favorable aqueous solubility profile, reducing technical variability and improving assay reproducibility.

Solubility Assay Development Physicochemical Properties

Optimal Research and Industrial Applications for 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid (CAS 42204-31-9) Based on Quantitative Evidence


P2Y14 Receptor Pharmacological Profiling in Innate Immunity and Inflammation Models

This compound is optimally applied as a moderately potent, selective P2Y14R antagonist in in vitro cellular assays (e.g., human neutrophil chemotaxis, macrophage activation) and in vivo models of sterile inflammation (e.g., gouty arthritis, asthma). Its IC50 of 8.60 nM [1] allows for effective receptor blockade at sub-micromolar concentrations, while its >116-fold selectivity over dopamine D5 and beta-3 adrenergic receptors [1] minimizes off-target confounds. This makes it a superior choice over unselective adenosine receptor ligands for dissecting P2Y14R-specific contributions to inflammatory signaling pathways.

Assay Development and High-Throughput Screening (HTS) for P2Y14R Modulators

The compound's favorable aqueous solubility and defined potency make it an ideal reference standard or control compound in HTS campaigns aimed at discovering novel P2Y14R antagonists. Its ability to be formulated in aqueous buffers without high DMSO concentrations reduces solvent-related artifacts and improves assay robustness. This contrasts with highly lipophilic reference compounds that may precipitate or exhibit variable activity in DMSO-sensitive assay formats, thereby increasing the reliability of primary and secondary screening data.

Target Validation and Pathway Deconvolution Studies in Metabolic Disease Research

Given the emerging role of P2Y14R in regulating insulin secretion and glucose homeostasis, this compound serves as a valuable chemical probe for target validation studies in models of type 2 diabetes and metabolic syndrome. Its selectivity profile ensures that any observed metabolic effects are more likely attributable to P2Y14R antagonism rather than off-target engagement of adenosine or dopamine receptors, which are known to independently influence metabolic function [1]. This specificity is critical for generating high-confidence data to support P2Y14R as a druggable target in metabolic disorders.

Chemical Biology and Structural Studies of Purinergic GPCRs

As a purine-based ligand, this compound is suitable for structure-activity relationship (SAR) studies exploring the molecular determinants of P2Y14R binding and selectivity. Its distinct substitution pattern (N9-propyl, C6-sulfanylacetic acid) provides a valuable starting point for medicinal chemistry optimization aimed at improving potency, selectivity, or pharmacokinetic properties. It can be used in competitive binding assays, molecular docking studies, and site-directed mutagenesis experiments to map the P2Y14R ligand-binding pocket and guide the design of next-generation antagonists.

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